molecular formula C11H23NO2 B6207915 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one CAS No. 2287157-70-2

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one

Cat. No.: B6207915
CAS No.: 2287157-70-2
M. Wt: 201.31 g/mol
InChI Key: UOKOUHXCDJDIAN-UHFFFAOYSA-N
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Description

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one, also known as 6-MEMH, is a synthetic compound that has been studied extensively in recent years for its potential applications in the fields of medicinal chemistry and biochemistry. 6-MEMH is an alkyl amine, consisting of a six-carbon backbone with an ethoxyethyl side chain and a methyl group attached to the nitrogen atom. Its structure is similar to that of other amines, such as trimethylamine and methylamine, but it has a distinct chemical composition that makes it unique. 6-MEMH has been found to have several interesting properties, including its ability to act as an inhibitor of enzymes, as a ligand for metal ions, and as a stabilizing agent for proteins.

Scientific Research Applications

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one has been studied extensively in recent years for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to act as an inhibitor of enzymes, as a ligand for metal ions, and as a stabilizing agent for proteins. This compound has also been studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and to reduce inflammation. Additionally, this compound has been studied for its potential applications in drug delivery, as it has been found to be able to bind to certain receptors in the body and to transport drugs to their target sites.

Mechanism of Action

The mechanism of action of 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one is still not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites and preventing them from catalyzing reactions. Additionally, this compound has been found to act as a ligand for metal ions, such as calcium and magnesium, by binding to them and increasing their solubility in aqueous solutions. Furthermore, this compound has been found to act as a stabilizing agent for proteins by binding to them and increasing their thermal stability.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation. Additionally, this compound has been found to have anti-bacterial and anti-fungal properties. Furthermore, this compound has been found to have anticoagulant properties, which may be useful in the treatment of thrombosis.

Advantages and Limitations for Lab Experiments

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and it is relatively stable in aqueous solutions. Additionally, this compound has been found to be non-toxic and it is not known to be a carcinogen. However, this compound does have some limitations for use in laboratory experiments. It is not soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, this compound has been found to be unstable in the presence of light and air, which can limit its use in certain types of experiments.

Future Directions

The potential applications of 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one are still being explored. One potential future direction is the development of new therapeutic agents based on this compound. Additionally, this compound could be used as a drug delivery system, as it has been found to be able to bind to certain receptors in the body and to transport drugs to their target sites. Furthermore, this compound could be used as a stabilizing agent for proteins, as it has been found to increase their thermal stability. Finally, this compound could be used as a ligand for metal ions, as it has been found to increase their solubility in aqueous solutions.

Synthesis Methods

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one is synthesized using a five-step process. The first step is the reaction of 2-methoxyethyl chloride with sodium methoxide in anhydrous methanol to form 2-methoxyethyl methyl ether. This reaction is followed by the reaction of 2-methoxyethyl methyl ether with methyl iodide in the presence of a base such as sodium bicarbonate or sodium hydroxide to form 2-methoxyethylmethyl iodide. The third step is the reaction of 2-methoxyethylmethyl iodide with sodium methoxide to form 2-methoxyethylmethyl amine. The fourth step is the reaction of 2-methoxyethylmethyl amine with hexanal to form 2-methoxyethylmethylhexanal. Finally, the fifth step is the reaction of 2-methoxyethylmethylhexanal with sodium methoxide to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one involves the reaction of 2-methyl-3-hexanone with 2-methoxyethylamine and methylamine in the presence of a suitable catalyst.", "Starting Materials": [ "2-methyl-3-hexanone", "2-methoxyethylamine", "methylamine", "catalyst" ], "Reaction": [ "Step 1: 2-methyl-3-hexanone is reacted with 2-methoxyethylamine and methylamine in the presence of a suitable catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction.", "Step 4: The reaction mixture is cooled and the product is extracted using a suitable solvent.", "Step 5: The solvent is evaporated to obtain the desired product, 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one." ] }

2287157-70-2

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-one

InChI

InChI=1S/C11H23NO2/c1-10(2)11(13)6-5-7-12(3)8-9-14-4/h10H,5-9H2,1-4H3

InChI Key

UOKOUHXCDJDIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCCN(C)CCOC

Purity

95

Origin of Product

United States

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